molecular formula C12H16F2OS B8080755 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol

Cat. No.: B8080755
M. Wt: 246.32 g/mol
InChI Key: LLAIOUUNFZFSOP-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol is an organic compound characterized by the presence of a sulfanyl group attached to a hexanol chain, with a difluorophenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol typically involves the reaction of 3,5-difluorothiophenol with 6-bromohexan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the thiol group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the sulfanyl and hydroxyl groups can participate in various biochemical reactions, modulating the activity of the target molecules. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanylhexan-1-ol: A related compound with a similar structure but lacking the difluorophenyl group.

    3-Sulfanylhexyl acetate: Another related compound where the hydroxyl group is replaced by an acetate group.

    4-Methyl-4-sulfanylpentan-2-one: A compound with a different carbon chain length and functional groups but similar sulfur-containing structure.

Uniqueness

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-(3,5-difluorophenyl)sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9,15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAIOUUNFZFSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)SCCCCCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)SCCCCCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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